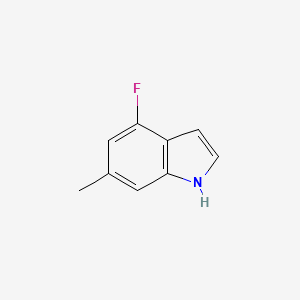

4-Fluoro-6-methyl-1H-indole

描述

Significance of Fluoro- and Methyl-Substituted Indoles in Contemporary Chemical Science

The strategic introduction of fluorine atoms and methyl groups into the indole (B1671886) scaffold dramatically influences its physicochemical and biological properties. beilstein-journals.orgrjptonline.org Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, and metabolic stability. beilstein-journals.org This modification is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org For instance, the presence of a fluorine atom can increase a compound's lipophilicity, thereby improving its ability to cross biological membranes.

Methyl groups, on the other hand, can provide steric bulk and enhance lipophilicity, which can influence a molecule's binding affinity to biological targets and its metabolic fate. The combination of both fluoro and methyl substituents on the indole ring, as seen in 4-Fluoro-6-methyl-1H-indole, creates a unique electronic and steric environment. This can lead to novel biological activities and applications in materials science. researchgate.netsmolecule.com Research has shown that fluorinated indole derivatives are being explored for their potential in developing new pharmaceuticals, including anticancer and antimicrobial agents, as well as their use in organic electronics. smolecule.com

Historical Context of Indole Chemistry and its Evolution in Research

The journey of indole chemistry began in the mid-19th century with the study of the dye indigo (B80030). wisdomlib.orgwikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wisdomlib.orgwikipedia.org The name "indole" itself is a combination of "indigo" and "oleum," referencing its initial isolation from the treatment of indigo dye with oleum. wikipedia.org The early 20th century saw a surge in interest as the indole core was identified in essential biomolecules like the amino acid tryptophan and various alkaloids. wikipedia.orgcreative-proteomics.com

Classic synthetic methods, such as the Fischer indole synthesis developed in 1883, have been instrumental in accessing a wide range of substituted indoles and remain relevant today. wikipedia.orgcreative-proteomics.com Over the decades, the field has evolved significantly, with the development of more efficient and selective synthetic methodologies. numberanalytics.com Modern approaches, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, have revolutionized the ability to precisely modify the indole scaffold. semanticscholar.orgresearchgate.netresearchgate.net These advancements have opened up new avenues for creating complex and diverse indole derivatives for various scientific applications. semanticscholar.org

Overview of Research Trajectories for Functionalized Indole Scaffolds

Current research on functionalized indole scaffolds is diverse and rapidly expanding. In medicinal chemistry, there is a strong focus on designing and synthesizing novel indole derivatives as therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. semanticscholar.orgnumberanalytics.com The ability to selectively introduce functional groups at various positions on the indole ring allows for the fine-tuning of biological activity. researchgate.netresearchgate.net

In the realm of materials science, indole-based compounds are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The electronic properties of the indole ring can be modulated by the introduction of different substituents, making them promising candidates for new electronic materials. smolecule.com Furthermore, the development of novel synthetic methods for the functionalization of indoles continues to be an active area of research, aiming for more efficient, sustainable, and versatile strategies to access these valuable compounds. researchgate.netsemanticscholar.orgacs.org

Chemical Profile of this compound

The compound this compound possesses a distinct set of chemical and physical properties owing to its specific substitution pattern on the indole core.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is this compound. fluorochem.co.uksigmaaldrich.com Its structure consists of a bicyclic system with a benzene (B151609) ring fused to a pyrrole (B145914) ring. A fluorine atom is attached at position 4 and a methyl group at position 6 of the indole ring system.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound fluorochem.co.uksigmaaldrich.com |

| CAS Number | 885522-13-4 fluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C₉H₈FN sigmaaldrich.comnih.gov |

| Molecular Weight | 149.17 g/mol smolecule.comsigmaaldrich.com |

Physicochemical Properties

The physicochemical properties of this compound are influenced by the interplay of the indole nucleus and its substituents. The fluorine atom increases the compound's polarity and can participate in hydrogen bonding, while the methyl group enhances its lipophilicity.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Physical Form | White to Yellow Solid sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of this compound and its derivatives often involves multi-step processes starting from appropriately substituted aromatic precursors.

Key Synthetic Methodologies

Several synthetic routes can be employed to construct the this compound scaffold. A common strategy involves the cyclization of a suitably substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde, a variation of the classic Fischer indole synthesis. For instance, the reaction of (4-fluoro-2-methylphenyl)hydrazine (B1592309) with a protected form of acetaldehyde (B116499) would be a plausible route.

Another approach involves the construction of the indole ring through transition metal-catalyzed reactions. For example, a palladium-catalyzed cross-coupling reaction could be used to form a key carbon-carbon or carbon-nitrogen bond in the indole ring system. numberanalytics.com

Industrial Scale Production Considerations

For industrial-scale production, factors such as the availability and cost of starting materials, reaction efficiency, safety, and environmental impact are crucial. The chosen synthetic route should be robust, scalable, and provide the final product in high yield and purity. Purification methods such as recrystallization or chromatography are often necessary to obtain the desired quality.

Applications in Research

The unique structural features of this compound make it a valuable building block in various areas of chemical research.

Role as a Building Block in Medicinal Chemistry

Substituted indoles are a cornerstone of many approved drugs. nih.gov The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The fluorine and methyl groups can be strategically utilized to modulate the biological activity and pharmacokinetic properties of the resulting compounds. For example, derivatives of fluorinated indoles have been investigated for their potential as anticancer and antimicrobial agents. rjptonline.org

Utility in Materials Science

Indole derivatives are also finding applications in the field of materials science, particularly in the development of organic electronic materials. openmedicinalchemistryjournal.comnumberanalytics.com The electronic properties of the indole ring, which can be tuned by substituents, make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The fluorine atom in this compound can enhance the electron-accepting properties and stability of the resulting materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHBDLUXWLINSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646501 | |

| Record name | 4-Fluoro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-13-4 | |

| Record name | 4-Fluoro-6-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 6 Methyl 1h Indole and Analogous Structures

Established Indole (B1671886) Synthesis Routes Relevant to Halogenated and Alkylated Variants

Classic indole syntheses have been adapted to produce a wide array of substituted indoles, including those bearing halogen and alkyl groups.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. irjmets.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgopenmedicinalchemistryjournal.com For the synthesis of 4-Fluoro-6-methyl-1H-indole, this would necessitate the use of (4-fluoro-6-methylphenyl)hydrazine as the starting material.

The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Electron-donating groups on the phenylhydrazine ring generally enhance the reaction rate, while electron-withdrawing groups can slow it down. openmedicinalchemistryjournal.com

Recent modifications to the Fischer indole synthesis have expanded its scope and efficiency. For instance, a one-pot, three-component protocol combining Fischer indolization with N-alkylation allows for the rapid generation of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org Furthermore, a palladium-catalyzed variation developed by Buchwald enables the synthesis of N-arylhydrazones via the cross-coupling of aryl bromides and hydrazones, which can then undergo cyclization to form the indole ring. wikipedia.org

A notable application of this methodology is in the synthesis of 6-fluoro-4-methyl-1H-indole-2-carboxylic acid, where a suitably substituted phenylhydrazine is reacted with an appropriate aldehyde or ketone to introduce the fluoro and methyl groups.

Cadogan-Sundberg Reductive Cyclization Approaches

The Cadogan-Sundberg indole synthesis provides an alternative route to indoles through the reductive cyclization of o-nitrostyrenes using trivalent phosphorus compounds, such as triethyl phosphite. wikipedia.orghellenicaworld.com This reaction proceeds by the deoxygenation of the nitro group to a nitroso group, which then undergoes an intramolecular cyclization with the adjacent vinyl group to form an N-hydroxyindole intermediate. Subsequent deoxygenation of this intermediate yields the final indole product. wikipedia.org

This method has proven useful in the synthesis of various substituted indoles. For example, it was employed as a key step in the total synthesis of Tjipanazole E, where it facilitated the transformation of 2-[trans-2-(5-chloro-2-nitrophenyl)vinyl]-5-chloro-1H-indole to 5,5'-dichloro-2,2'-biindole. wikipedia.orghellenicaworld.com The reaction conditions are generally mild, making it compatible with a range of functional groups.

A related approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com While this method can be effective, the presence of a base required for the reaction can sometimes lead to the polymerization of the starting styrene, particularly when there is no substituent at the alpha position of the nitrostyrene. mdpi.com

Cyclization Reactions of Vinyl Anilines

The cyclization of o-vinylanilines represents another versatile strategy for the synthesis of indoles. These reactions can be promoted under various conditions, including the use of transition metal catalysts or electrophilic reagents.

One approach involves the palladium-catalyzed intramolecular cyclization of 2-chloro-N-(2-vinyl)aniline derivatives. acs.org By carefully selecting the palladium ligand, this method allows for the selective synthesis of different heterocyclic systems, including indoles, from a common precursor. acs.org Another palladium-catalyzed method involves the cyclization of N-(2-allylphenyl)benzamide, which proceeds via C-H activation to afford substituted N-benzoylindoles in good yields. nih.gov

Furthermore, the cyclization of 2-alkenyl anilines can be mediated by reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) under mild conditions to produce N-H indoles with regiospecific installation of alkyl and aryl substituents. organic-chemistry.org Selenium-catalyzed intramolecular cyclization of 2-vinylanilines using selenium dioxide as an oxidant also provides a route to 3-aryl-1H-indole derivatives. researchgate.net A formal [4+1] cyclization of ortho-vinylanilines with difluorocarbene has been developed to access 2-fluoroindoles. nih.gov

Novel and Regioselective Synthesis Strategies for Substituted Indoles

The development of novel synthetic methods, particularly those employing transition metal catalysis, has significantly advanced the regioselective synthesis of complex indole structures.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of indole synthesis, palladium-catalyzed reactions have enabled the development of highly regioselective and efficient methodologies.

One prominent strategy involves the palladium-catalyzed cyclization of o-alkynylanilines. researchgate.netbohrium.com This approach can be used to synthesize a variety of 2,3-disubstituted indoles. researchgate.net Tandem Sonogashira coupling followed by cyclization of unprotected o-alkynylanilines can be achieved in an aqueous micellar medium using Pd(OAc)₂ as the catalyst. bohrium.com Furthermore, palladium-catalyzed tandem reactions involving the cross-coupling of o-nitrobenzyl cyanides with arylboronic acids, followed by iron-promoted reduction and cyclization, provide an efficient route to 2-substituted indoles. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also instrumental in the synthesis of highly substituted indoles. nih.gov For example, 3-iodoindoles, synthesized from the iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, can undergo palladium-catalyzed coupling with various boronic acids and terminal alkynes to yield a library of 1,2,3-trisubstituted indoles. nih.gov These reactions have been successfully adapted for solid-phase synthesis, allowing for the generation of diverse indole libraries. nih.gov

The table below summarizes some examples of palladium-catalyzed reactions for the synthesis of substituted indoles.

| Reaction Type | Starting Materials | Catalyst System | Product | Reference |

| Cyclization/C-H Functionalization | Two alkynes | Palladium | Polycyclic functionalized indoles | researchgate.net |

| Tandem Cyclization/Arylation | o-Alkynylanilines, Aryl pinacol (B44631) boronic esters | Palladium | 2,3-diaryl-N-methylindoles | researchgate.net |

| Intramolecular Cyclization | N-(2-allylphenyl)benzamide | Pd(II) | Substituted N-benzoylindoles | nih.gov |

| Tandem Sonogashira-Cyclization | Unprotected 2-alkynylanilines | Pd(OAc)₂/Xphos | 2-substituted indoles | bohrium.com |

| Cascade Cross-Coupling/Cyclization | o-Nitrobenzyl cyanides, Arylboronic acids | Palladium/Fe | 2-substituted indoles | organic-chemistry.org |

| Intramolecular Cyclization | Alkynes, Imines | Palladium acetate/tri-n-butylphosphine | 2-substituted-3-(1-alkenyl)indoles | organic-chemistry.org |

| Reductive Cyclization | β-Nitrostyrenes | PdCl₂(CH₃CN)₂ + phenanthroline | Substituted indoles | mdpi.com |

| Annulation | Iodoanilines, Ketones | Palladium | Substituted indoles | acs.org |

Rhodium-Electro-Catalyzed Annulations

The combination of rhodium catalysis and electrochemistry has emerged as a powerful strategy for C-H activation and annulation reactions, offering a sustainable and efficient approach to the synthesis of complex heterocyclic structures. chinesechemsoc.orgchinesechemsoc.org

Rhodium-electro-catalyzed [5+2] N-H/C-H oxidative annulation of 7-arylindoles with alkynes provides access to seven-membered azepino[3,2,1-hi]indoles, using electricity as the sole oxidant. chinesechemsoc.org This method has been successfully scaled up to the gram scale using flow-electrocatalysis. chinesechemsoc.org Mechanistic studies, including the isolation of key rhodium(III) intermediates, suggest a rhodium(III-IV-II-III) catalytic cycle. chinesechemsoc.org

Furthermore, rhodium-catalyzed oxidative annulation of 2- or 7-phenyl-1H-indoles with alkenes or alkynes can be achieved using atmospheric air as the oxidant, facilitated by a quaternary ammonium (B1175870) salt. nih.gov This reaction allows for the assembly of valuable polycyclic indole derivatives such as 6H-isoindolo[2,1-a]indoles and indolo[2,1-a]isoquinolines. nih.gov The proposed mechanism involves the coordination of the indole nitrogen to the Rh(III) catalyst, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov

These rhodium-catalyzed C-H activation/annulation strategies offer a high degree of regioselectivity and functional group tolerance, providing a versatile platform for the synthesis of structurally diverse and complex indole-based molecules. researchgate.netnih.gov

Approaches via Smiles Rearrangement and Sonogashira Coupling

The Sonogashira reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. acs.orgorganic-chemistry.org This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that circumvent these stringent requirements. organic-chemistry.org

In the context of indole synthesis, the Sonogashira coupling can be a key step. For instance, a one-pot indole formation can be achieved through a Sonogashira coupling involving 2-bromoanilines. acs.org The synthesis of various indole-2-carbonitriles has been successfully accomplished using the Sonogashira cross-coupling reaction. nih.gov This involves reacting 1-benzyl-3-iodo-1H-indole-2-carbonitrile with a range of aromatic alkynes, including those with both electron-donating and electron-withdrawing substituents, in the presence of palladium(II) and copper(I) iodide catalysts. nih.gov This method has demonstrated moderate to good yields, ranging from 69% to 90%. nih.gov

Furthermore, a highly efficient palladium-catalyzed Sonogashira coupling has been reported for terminal alkynes with both electron-rich and electron-poor fluoroarenes, leading to the formation of internal alkynes in good yields. organic-chemistry.org The development of copper-free and amine-free Sonogashira reactions, which can be performed at room temperature in green solvents, represents a significant advancement in making this process more environmentally benign. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant technique in organic chemistry, offering several advantages over conventional heating methods. researchgate.net These benefits include dramatically reduced reaction times, often from hours to minutes, higher product yields, and a reduction in unwanted side reactions due to uniform heating. researchgate.netopenmedicinalchemistryjournal.com

This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including indole derivatives. researchgate.netopenmedicinalchemistryjournal.com For example, a rapid and efficient microwave-assisted method for the regioselective synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles via the Fischer indole synthesis has been developed. openmedicinalchemistryjournal.com One-pot syntheses of benzo-indoles have also been achieved under microwave irradiation. openmedicinalchemistryjournal.com

The application of microwave heating is particularly relevant for the synthesis of fluorinated heterocycles, which are of significant interest due to their diverse biological applications. researchgate.net Microwave-assisted protocols provide an eco-friendly and energy-efficient route to these compounds. researchgate.net For instance, a library of 2-substituted fluorinated benzimidazoles was synthesized in high yields (85–96%) under microwave conditions. researchgate.net The chemoselective microwave-activated N-hydroxyalkylation of indoles using trifluoroacetaldehyde (B10831) methylhemiacetal has also been reported, with the reaction's selectivity being solvent-dependent. researchgate.net

The use of water as a solvent in microwave-mediated synthesis is particularly advantageous due to its high dielectric constant. univpancasila.ac.id When heated above its boiling point in a sealed vessel, water's ability to dissolve organic substrates increases, further enhancing reaction rates. univpancasila.ac.id

Green Chemistry Approaches in Fluoroindole Synthesis Research

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmacologically important molecules like fluoroindoles. sruc.ac.ukrsc.org Conventional synthetic methods often involve costly reagents, large volumes of hazardous solvents, and high energy consumption, which are undesirable in the modern pharmaceutical landscape. sruc.ac.uk Green chemistry seeks to address these drawbacks by developing more sustainable and cost-effective processes. sruc.ac.uk

Key areas of focus in the green synthesis of indoles and their derivatives include the use of alternative solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. openmedicinalchemistryjournal.com The goal is to develop straightforward, versatile, and eco-friendly protocols that offer high yields and simple work-up procedures. semanticscholar.org

Utilization of Ionic Liquids and Water as Solvents

A significant aspect of green chemistry in fluoroindole synthesis is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives like water and ionic liquids. openmedicinalchemistryjournal.comsemanticscholar.org

Water as a Solvent:

Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. univpancasila.ac.idsemanticscholar.org Its high dielectric constant also makes it suitable for use in microwave-assisted synthesis. univpancasila.ac.id An operationally simple and efficient synthesis of 3,3'-diindolylmethane (B526164) (DIM) derivatives has been developed using water as the reaction medium in the presence of sulfuric acid. semanticscholar.org This method boasts short reaction times (5 minutes), simple work-up procedures, and excellent yields, while avoiding hazardous organic solvents. semanticscholar.org

Ionic Liquids:

Ionic liquids are salts that are liquid at relatively low temperatures and are characterized by their negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.comwiserpub.com These properties make them attractive as recyclable and environmentally friendly solvents and catalysts. sruc.ac.uktcichemicals.com

In indole synthesis, ionic liquids have been employed in various capacities. For example, a Bronsted acid task-specific ionic liquid has been used as an effective and recyclable catalyst for the synthesis of 3-substituted indoles via Michael addition, with the catalyst being reusable for up to ten cycles without a significant loss in activity. openmedicinalchemistryjournal.com Another example is the use of 1-carboxymethyl-3-methylimidazolium tetrafluoroborate (B81430) as an eco-friendly and reusable ionic liquid catalyst for Fischer indole synthesis. openmedicinalchemistryjournal.com

The use of ionic liquids can lead to high selectivity in reactions because the solute is solvated only by ions, creating a unique reaction environment compared to water or conventional organic solvents. tcichemicals.com Furthermore, some ionic liquids have low solubility in water and non-polar organic solvents, which facilitates the separation of the product and the recovery and reuse of the ionic liquid. tcichemicals.com

The table below summarizes the key features of green chemistry approaches in indole synthesis:

| Green Chemistry Approach | Key Features & Advantages | Example Application in Indole Synthesis |

| Water as Solvent | Abundant, non-toxic, non-flammable, high dielectric constant. Simplifies work-up procedures. | Synthesis of 3,3'-diindolylmethane derivatives. semanticscholar.org |

| Ionic Liquids | Negligible vapor pressure, non-flammable, high thermal stability, recyclable. Can act as both solvent and catalyst. | Fischer indole synthesis and Michael addition for 3-substituted indoles. openmedicinalchemistryjournal.com |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer side products, energy efficient. | Regioselective Fischer indole synthesis and one-pot synthesis of benzo-indoles. openmedicinalchemistryjournal.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Fluoro 6 Methyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton and its proximity to other protons. For 4-Fluoro-6-methyl-1H-indole, the spectrum is expected to show distinct signals for the N-H proton, the protons on the pyrrole (B145914) ring (H-2, H-3), the aromatic protons (H-5, H-7), and the methyl group protons.

N-H Proton: The proton on the nitrogen (H-1) typically appears as a broad singlet in a downfield region (δ 8.0-8.5 ppm), a characteristic feature of indole (B1671886) N-H protons.

Pyrrole Protons: The protons at the C-2 and C-3 positions are expected to appear as multiplets, often complex due to coupling to each other and long-range couplings. H-2 is generally found around δ 7.2-7.4 ppm and H-3 around δ 6.5-6.7 ppm.

Aromatic Protons: The fluorine atom at C-6 and the methyl group at C-4 significantly influence the aromatic protons. The H-7 proton would likely appear as a doublet due to coupling with the fluorine atom at C-6. The H-5 proton, adjacent to both the methyl group and the fluorine atom, would also exhibit coupling, likely appearing as a doublet or doublet of doublets.

Methyl Protons: The methyl group at C-4 will produce a sharp singlet in the upfield region of the aromatic spectrum, typically around δ 2.5 ppm. rsc.org

Analysis of coupling constants (J-values) is critical. For instance, the coupling between H-5 and the fluorine at C-6 (JH-F) would provide definitive evidence of their relative positions. Data from the related compound 6-Fluoro-3-methyl-1H-indole shows aromatic protons with coupling constants in the range of 2.2 to 9.7 Hz, which helps in predicting the expected values. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| NH (H-1) | 8.1 - 8.3 | br s | - |

| H-2 | 7.2 - 7.3 | t | J ≈ 2.5-3.0 |

| H-3 | 6.5 - 6.6 | t | J ≈ 2.0-2.5 |

| H-5 | 6.8 - 6.9 | d | JH5-F6 ≈ 9.0-10.0 |

| H-7 | 7.0 - 7.1 | s | - |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and are not experimentally determined values for this compound.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and the chemical shifts are indicative of their electronic environment. For this compound, nine distinct carbon signals are expected.

The presence of the highly electronegative fluorine atom at the C-6 position will have a pronounced effect. The C-6 signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 230-250 Hz. Furthermore, smaller two- and three-bond couplings (²JC-F, ³JC-F) will be observed for the adjacent carbons (C-5, C-7, C-3a), splitting their signals into doublets. For example, in 6-fluoro-3-methyl-1H-indole, the fluorinated carbon appears as a doublet at approximately δ 160 ppm, with other carbons showing the influence of fluorine through smaller coupling constants. rsc.org The methyl group carbon is expected to resonate at an upfield chemical shift of around 15-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity (from C-F Coupling) |

|---|---|---|

| C-2 | ~124 | d |

| C-3 | ~102 | s |

| C-3a | ~126 | d |

| C-4 | ~132 | d |

| C-5 | ~109 | d |

| C-6 | ~159 | d |

| C-7 | ~98 | d |

| C-7a | ~137 | s |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and are not experimentally determined values for this compound.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. tetratek.com.trresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between H-2 and H-3, and potentially between H-2 and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would be used to definitively assign each proton to its corresponding carbon atom, for example, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two- and three-bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key expected correlations include:

From the methyl protons to carbons C-3, C-4, and C-5.

From the H-5 proton to carbons C-4, C-6, C-7, and C-3a.

From the H-2 proton to carbons C-3, C-3a, and C-7a.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. A key expected NOE would be between the protons of the C-4 methyl group and the H-5 proton, confirming their spatial proximity on the benzene (B151609) ring.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the indole ring. myskinrecipes.com The ¹⁵N nucleus has a low natural abundance (0.37%) and a low gyromagnetic ratio, which makes direct detection challenging. myskinrecipes.com Therefore, ¹⁵N chemical shifts are often determined indirectly using inverse-detected experiments like ¹H-¹⁵N HMBC, which correlates the nitrogen atom to nearby protons (H-1, H-2, H-3, and H-7a).

The chemical shift of the indole nitrogen is sensitive to substitution on the ring. For pyrrole-like nitrogens, the chemical shift typically falls within the range of 160 to 260 ppm relative to liquid ammonia. researchgate.net This technique is particularly useful for studying tautomerization and protonation states. myskinrecipes.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. acs.orgijpsm.com This precision allows for the unambiguous determination of the elemental formula. For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₉FN⁺) is 150.0713. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition.

Analysis of fluorinated indole derivatives often involves observing the molecular ion (M⁺) and specific fragment ions. jwypharmlab.com.cn The fragmentation of the indole core typically involves the loss of small neutral molecules like HCN. The presence of the fluorine and methyl substituents would also lead to characteristic fragmentation pathways, such as the loss of a methyl radical (•CH₃) or HF. Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Fluoro-4-methyl-1H-indole |

| 5-fluoro-6-methyl-1H-indole |

| 2-fluoro-4-methyl-1H-indole |

| 6-Fluoro-3-methyl-1H-indole |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of indole derivatives by providing detailed information about their fragmentation pathways. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) of this compound, generated via a soft ionization technique like electrospray ionization (ESI) or by electron impact (EI), is selectively isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

The fragmentation of the indole core itself is well-characterized. A common pathway involves the loss of hydrogen cyanide (HCN) from the pyrrole ring, a fragmentation that is characteristic of the indole scaffold itself. scirp.org For substituted indoles like this compound, the fragmentation pattern is influenced by the substituents on the benzene ring.

Key fragmentation pathways expected for this compound (molecular weight: 149.16 g/mol ) would likely include:

Loss of a methyl radical (•CH₃): A primary fragmentation event could be the cleavage of the methyl group, leading to a significant fragment ion.

Loss of HCN: Following or preceding other fragmentations, the characteristic loss of a 27 Da neutral fragment (HCN) from the indole ring is anticipated. scirp.org

Retro-Diels-Alder (RDA)-type cleavage: Fission of the bicyclic system can occur, although this is often less prominent than the loss of small neutral molecules.

Loss of Fluorine: The expulsion of a fluorine radical or hydrogen fluoride (B91410) (HF) might also be observed, reflecting the presence of the halogen substituent.

Studies on related substituted indoles have shown that fragmentation often initiates at the substituent. For instance, research on prenylated indole alkaloids consistently shows the loss of the substituent at position C-3 as a primary fragmentation step, followed by further cleavages of the core structure. nih.gov While this compound lacks a C-3 substituent, the principle of substituent loss influencing the cascade remains. The fragmentation of the molecular ion would likely lead to characteristic ions that help confirm the positions of the fluoro and methyl groups.

Table 1: Predicted MS/MS Fragmentation Data for this compound (Note: This table is based on theoretical fragmentation patterns for substituted indoles and awaits specific experimental verification for this compound.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 150.06 ([M+H]⁺) | 135.04 | CH₃ | Loss of methyl radical from the parent ion. |

| 150.06 ([M+H]⁺) | 123.05 | HCN | Loss of hydrogen cyanide from the pyrrole ring. |

| 135.04 | 108.03 | HCN | Subsequent loss of hydrogen cyanide from the [M+H-CH₃]⁺ fragment. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of particular bonds and functional groups.

For this compound, the FTIR spectrum is dominated by characteristic absorptions of the indole ring, with modifications due to the fluoro and methyl substituents. Key expected absorption bands include:

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400-3500 cm⁻¹, characteristic of the N-H stretching vibration of the indole pyrrole ring. researchgate.net

C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are attributed to the stretching of C-H bonds on the aromatic and pyrrole rings. researchgate.net

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.

C=C Aromatic Stretch: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the fused aromatic system. researchgate.net

C-N Stretch: Vibrations involving the C-N bonds of the pyrrole ring typically appear in the 1200-1350 cm⁻¹ range.

C-F Stretch: A strong, characteristic absorption band for the aryl-fluorine bond stretch is expected in the region of 1100-1250 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: The region below 900 cm⁻¹ contains bands related to the out-of-plane bending of the aromatic C-H bonds, which are diagnostic of the substitution pattern on the benzene ring. vscht.cz

Table 2: Characteristic FTIR Absorption Frequencies for this compound (Note: Frequencies are approximate and based on data for related indole structures.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Strong to Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

| Out-of-Plane C-H Bending | 750 - 900 | Strong to Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Breathing Modes: The symmetric vibrations of the benzene and pyrrole rings, which are often weak in the FTIR spectrum, typically give rise to strong, sharp peaks in the Raman spectrum. Studies on indole and 3-methylindole (B30407) have utilized Raman spectroscopy to assign these modes. montclair.edu

C=C and C-C Stretching: The aromatic C=C stretching vibrations are also prominent in the Raman spectrum, providing complementary information to the FTIR data.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes are observable.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions with high precision.

While specific crystallographic data for this compound is not widely published, analysis of related indole structures provides a strong basis for predicting its solid-state characteristics. nih.govnih.gov Indole derivatives commonly crystallize in monoclinic or orthorhombic space groups. nih.govacs.org The crystal packing is typically dominated by a network of intermolecular interactions, including:

N-H···π Interactions: A prevalent interaction in indole crystals where the N-H group of one molecule donates a hydrogen bond to the electron-rich π-system of an adjacent molecule. nih.govacs.org

π-π Stacking: Face-to-face or offset stacking of the planar indole rings is a common packing motif that contributes to crystal stability. acs.org

Hydrogen Bonding: If crystallized from a protic solvent, solvent molecules may be incorporated into the lattice via hydrogen bonds. In the absence of solvent, the N-H group is a primary hydrogen bond donor. nih.gov

The fluorine atom, while not a strong hydrogen bond acceptor, influences the electronic properties of the aromatic ring and can participate in weaker C-H···F interactions. The methyl group provides steric bulk that will affect the packing efficiency and the specific geometry of the π-stacking interactions. benchchem.com

Table 3: Predicted Crystallographic Parameters for this compound (Note: This table presents hypothetical data based on common parameters for substituted indole derivatives.)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 9 |

| c (Å) | 10 - 15 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···π, π-π stacking, C-H···F |

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy, X-ray Photoelectron Spectroscopy (XPS))

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Indole and its derivatives exhibit characteristic absorption spectra due to π-π* transitions within the aromatic system. Typically, two main absorption bands, designated as ¹Lₐ and ¹Lₑ, are observed. nih.gov The positions and intensities of these bands are sensitive to the substituents on the indole ring.

For this compound in a non-polar solvent, one would expect:

The ¹Lₑ band to appear at a longer wavelength (around 270-290 nm) with distinct vibronic fine structure.

The ¹Lₐ band to appear at a shorter wavelength (around 250-270 nm) as a broader, more intense absorption. nih.gov

The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group will subtly modulate the energies of these transitions compared to unsubstituted indole. acs.org

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical (oxidation) state of the elements within a material. For a sample of this compound, XPS would be used to:

Confirm Elemental Composition: Detect the presence of Carbon (C 1s), Nitrogen (N 1s), and Fluorine (F 1s) core levels.

Analyze Chemical States: The high-resolution spectra of each element would reveal information about its chemical environment. For example, the C 1s spectrum could be deconvoluted into components representing C-C, C-H, C-N, and C-F bonds. The N 1s spectrum would confirm the pyrrolic nitrogen environment, and the F 1s spectrum would confirm the covalent C-F bond. This technique would be particularly powerful in analyzing thin films or functionalized surfaces involving this indole derivative.

Derivatization and Chemical Modification Strategies of the 4 Fluoro 6 Methyl 1h Indole Scaffold

Functionalization at Various Positions of the Indole (B1671886) Ring System

The indole ring is a versatile platform for chemical modification. The presence of the fluoro and methyl substituents on the benzene (B151609) portion of the indole ring influences the reactivity and regioselectivity of further functionalization.

Alkylation and arylation reactions are fundamental transformations for expanding the chemical space around the indole core. These reactions can be directed to various positions of the indole ring, including the nitrogen atom (N1) and carbon atoms (C2, C3, C4, C5, C6, and C7).

The N1-position of the indole ring can be readily alkylated using a base such as sodium hydride or potassium hydride to generate the corresponding nucleophile, which can then react with an alkyl halide. ossila.com For instance, the N-alkylation of 2,3-disubstituted indoles with p-quinone methides can be achieved, yielding N1-alkylated products. nih.gov

C-alkylation and C-arylation often require more specific catalytic systems. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly employed for the arylation of indoles. fluorine1.ru The regioselectivity of these reactions can be controlled by the choice of directing groups and ligands. For instance, a phosphinoyl directing group can direct C-H activation to the C7 position in palladium-catalyzed couplings of indoles with arylboronic acids. acs.org While specific examples for 4-fluoro-6-methyl-1H-indole are not detailed in the provided results, the general principles of indole chemistry suggest that similar strategies could be applied. The presence of the methyl group at C6 and the fluorine at C4 would influence the electronic and steric environment, potentially affecting the regioselectivity of these reactions.

| Reaction Type | Reagents and Conditions | Position(s) Functionalized |

| N-Alkylation | Base (e.g., NaH, KH), Alkyl halide | N1 |

| N-Alkylation | p-Quinone Methides | N1 |

| C-Arylation | Arylboronic acids, Pd catalyst, Ligand | C7 (with directing group) |

| C-Alkylation | Grignard reagents, Organozinc reagents | C4 (with activation) rsc.org |

The introduction of heteroatoms such as oxygen, sulfur, and additional nitrogen atoms can significantly alter the properties of the indole scaffold. These modifications can introduce new hydrogen bonding capabilities, modulate polarity, and provide new vectors for further derivatization.

For instance, etherification reactions can be performed on fluoroarenes using various alcohols in the presence of a superbase catalyst. acs.org This suggests a potential route for introducing alkoxy groups onto the this compound scaffold, although specific application to this compound is not explicitly mentioned. Similarly, amination reactions with nitrogen nucleophiles can be achieved under catalytic conditions. acs.org

The introduction of heteroatoms can also be part of the initial ring synthesis. For example, cyclization of 2-nitrobenzylcarbonyl compounds can yield fluorinated indole derivatives. This approach allows for the incorporation of various substituents, including heteroatoms, at different positions of the indole ring.

Heterocyclic motifs are frequently incorporated into drug candidates to modulate physicochemical properties and biological activity. dundee.ac.uknih.govopenmedicinalchemistryjournal.com The this compound scaffold can be coupled with other heterocyclic rings to generate novel chemical entities.

| Modification | Method | Potential Impact |

| Etherification | Reaction with alcohols, superbase catalyst | Introduction of alkoxy groups, modulation of polarity |

| Amination | Reaction with nitrogen nucleophiles, catalyst | Introduction of amino groups, new derivatization points |

| Heterocycle Synthesis | Cyclization of substituted precursors | Incorporation of diverse heterocyclic moieties |

The N1-position of the indole ring is a common site for modification due to the acidity of the N-H proton. Deprotonation with a suitable base generates a nucleophilic nitrogen that can readily react with various electrophiles.

N-acylation is a frequently employed modification. For example, N1-acylated indole-3-alkanoic acids can be synthesized through a multi-step sequence involving Fischer indolization, followed by base-catalyzed N-acylation with acid chlorides. nih.gov This strategy allows for the introduction of a wide range of acyl groups, providing a handle for modulating the electronic properties and steric bulk at the N1-position.

| Modification | Reagents | Product Type |

| N-Acylation | Acid chlorides, Base (e.g., DMAP, Et3N) | N1-Acylated indoles |

| N-Alkylation | Alkyl halides, Base (e.g., NaH, KH) | N1-Alkylated indoles |

Bioisosteric Replacement Strategies Involving the Fluoro- and Methyl-Indole Core

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. The fluoro and methyl groups of the this compound scaffold are key players in such strategies.

Fluorine is often considered a bioisostere of hydrogen due to its small van der Waals radius, which is intermediate between that of hydrogen and a hydroxyl group. sci-hub.se This steric similarity allows for the replacement of hydrogen with fluorine without causing significant steric perturbations at the binding site of a biological target. sci-hub.senih.gov

The C-F bond is also stronger than the C-H bond, making it more resistant to metabolic cleavage. acs.org This property can be strategically employed to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

| Property | Comparison of H vs. F | Impact on Indole Systems |

| Size (van der Waals radius) | H: 1.2 Å, F: 1.47 Å | Minimal steric perturbation upon substitution. sci-hub.se |

| Electronegativity (Pauling scale) | H: 2.20, F: 3.98 | Alters electronic distribution, can enhance binding affinity. sci-hub.se |

| Bond Strength (C-X) | C-H: ~98 kcal/mol, C-F: ~108 kcal/mol | Increased metabolic stability. acs.org |

Beyond a simple hydrogen replacement, the strategic use of fluorinated moieties offers a broad avenue for scaffold diversification. researchgate.netinformahealthcare.com The replacement of a methyl group with a trifluoromethyl (CF3) or difluoromethyl (CHF2) group is a well-established bioisosteric strategy. informahealthcare.com

The trifluoromethyl group is significantly more lipophilic than a methyl group and is a strong electron-withdrawing group. In contrast, the difluoromethyl group offers a more incremental increase in lipophilicity and has the unique ability to act as a hydrogen bond donor. sci-hub.seinformahealthcare.com The choice between these fluorinated moieties allows for fine-tuning of a molecule's properties.

The "fluorine walk," a systematic replacement of each hydrogen atom on an aromatic ring with fluorine, can be a powerful tool to probe the structure-activity relationship (SAR) of a ligand and identify regions that are sensitive to electronic changes. nih.gov This approach has been successfully applied to optimize the properties of allosteric modulators. nih.gov While a specific "fluorine walk" on this compound is not described, the principle is applicable for exploring the SAR of this scaffold.

Furthermore, the introduction of other fluorine-containing functional groups, such as OCF3, OCHF2, and SF5, can lead to surprising SAR results, with both steric and electronic features contributing to the observed biological activity. nih.gov

| Fluorinated Moiety | Key Properties | Potential Application in Scaffold Diversification |

| -CF3 | High lipophilicity, strong electron-withdrawing | Bioisosteric replacement for methyl, modulation of electronics and lipophilicity. informahealthcare.com |

| -CHF2 | Moderate lipophilicity, hydrogen bond donor capability | Fine-tuning of lipophilicity, introduction of new H-bonding interactions. sci-hub.seinformahealthcare.com |

| "Fluorine Walk" | Systematic F-for-H substitution | Probing structure-activity relationships, optimizing electronic properties. nih.gov |

| -OCF3, -SF5 | Unique electronic and steric properties | Exploring novel chemical space and biological activities. nih.gov |

Exploration of Various Tryptophan Analogues as Precursors

The generation of diverse molecular structures from a common scaffold can be powerfully achieved by utilizing substituted precursors in biosynthetic pathways. In the context of indole-containing compounds, the use of various tryptophan analogues is a key strategy. Research into the biosynthesis of the bisindole alkaloid violacein (B1683560) demonstrates the feasibility of this approach. By feeding different tryptophan analogues to E. coli engineered with the violacein biosynthesis pathway (vioABCDE), a variety of new violacein derivatives can be produced. biorxiv.org

This method relies on the promiscuity of the enzymes in the pathway, particularly the tryptophan oxidase (VioA), to accept substrates other than their native L-tryptophan. The position and nature of the substituent on the indole ring of the tryptophan precursor significantly influence its uptake and incorporation into the final product. biorxiv.org

A study systematically tested a range of commercially available tryptophan analogues, including those with fluoro, chloro, methyl, and hydroxyl groups at the C4, C5, C6, or C7 positions of the indole ring. The selection of these positions is strategic, as they are distant from the alpha-carbon and its adjacent amine group, which are the active sites for the enzymatic conversion, thereby minimizing interference with the core reaction. biorxiv.org

The results indicated varying efficiencies of incorporation. For instance, 6-fluoro-tryptophan (6FT) showed the highest total analogue percentage composition (73.6 ± 25.9%), suggesting it is an effective substrate for the violacein pathway enzymes. In contrast, 4-fluoro-tryptophan (4FT) resulted in the lowest proportion of total analogues (11.8 ± 5.4%). This suggests that substitutions at the C4 position of the tryptophan indole ring may be less favored by the biosynthetic machinery compared to substitutions at the C5 or C6 positions. biorxiv.org The study also found that 5-chloro-tryptophan (5ClT), 6-methyl-tryptophan (6MeT), and 7-methyl-tryptophan (7MeT) produced similar total analogue compositions, ranging from 44.1% to 47.2%. biorxiv.org

These findings underscore that while the enzymatic machinery is flexible, its substrate specificity is influenced by the substitution pattern on the tryptophan precursor. This provides a predictive framework for the rational design of new analogues based on the this compound scaffold, suggesting that the corresponding 4-fluoro-6-methyl-tryptophan could serve as a precursor, although its incorporation efficiency might be influenced by the less-favored 4-fluoro substitution. biorxiv.org

| Tryptophan Analogue Precursor | Total Analogue Percentage Composition (%) |

| 6-Fluoro-tryptophan (6FT) | 73.6 ± 25.9 |

| 6-Methyl-tryptophan (6MeT) | 47.2 ± 16.5 |

| 5-Chloro-tryptophan (5ClT) | 46.1 ± 14.8 |

| 7-Methyl-tryptophan (7MeT) | 44.1 ± 12.0 |

| 4-Fluoro-tryptophan (4FT) | 11.8 ± 5.4 |

| Data represents the mean and standard deviation from biological triplicates, indicating the percentage of violacein and deoxyviolacein (B1140582) analogues produced compared to the total pool of analogues. biorxiv.org |

Semi-Synthetic Approaches for Scaffold Diversification and Analog Generation

Semi-synthetic strategies offer a powerful bridge between biological synthesis and chemical modification, enabling the creation of complex molecules that are otherwise difficult to access. For the diversification of the this compound scaffold, a key semi-synthetic approach involves the enzymatic conversion of the indole into its corresponding L-tryptophan analogue. This product can then be used as a building block in further synthetic or biosynthetic processes. researchgate.net

One of the most common enzymes used for this transformation is tryptophan synthetase, which catalyzes the reaction between an indole derivative and serine to form the corresponding tryptophan. researchgate.net Engineered E. coli cells that overexpress tryptophan synthetase can be used as whole-cell catalysts for a quantitative, one-step conversion of indoles to L-tryptophans. researchgate.net This biosynthetic step is highly efficient and stereospecific. Another enzymatic system utilizes tryptophan synthase β-subunit (TrpB), an enzyme that can be engineered to enhance its activity and substrate scope for producing tryptophan analogues from various indole substrates. google.com

Following the enzymatic synthesis of the tryptophan analogue, such as the hypothetical 4-fluoro-6-methyl-tryptophan, further chemical modifications can be employed to generate a library of diverse compounds. This approach is exemplified in the synthesis of paullones, a class of compounds based on a benzazepinoindolone scaffold. In these syntheses, a substituted indole derivative is first created, which is then subjected to a series of chemical reactions, including alkylation and amide coupling, to build the final complex structure. plos.org This modular approach allows for the introduction of various functional groups, leading to a wide range of analogues for structure-activity relationship (SAR) studies. plos.org

This combination of a clean, efficient enzymatic synthesis of the core amino acid followed by versatile chemical derivatization represents a robust strategy for scaffold diversification. It allows for the specific placement of isotopes or functional groups via the initial indole precursor, which are then carried through to a final, more complex molecular architecture. researchgate.netplos.org

Computational and Theoretical Investigations of 4 Fluoro 6 Methyl 1h Indole

Density Functional Theory (DFT) Studies for Electronic and Geometrical Structures

DFT studies are fundamental in elucidating the electronic and geometrical characteristics of 4-Fluoro-6-methyl-1H-indole. By employing various functionals and basis sets, a detailed understanding of the molecule's properties can be achieved.

Geometry Optimization and Conformational Analysis

Geometry optimization of this compound is performed to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation of the molecule. Theoretical calculations, typically using the B3LYP functional with a 6-31G** basis set, are employed to predict bond lengths and angles. inpressco.commdpi.com

Due to the rigid nature of the indole (B1671886) ring, this compound is expected to have a planar bicyclic core. The primary conformational flexibility would arise from the orientation of the methyl group's hydrogen atoms. However, the barrier to rotation for a methyl group is generally low, and at room temperature, it is considered to be in free rotation. The optimized geometry is crucial for subsequent calculations of other molecular properties.

Below is a table of predicted bond lengths and angles for the optimized geometry of this compound, based on typical values for substituted indoles.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.38 | C2-N1-C7a | 108.5 |

| C3-C3a | 1.40 | C3-C2-N1 | 110.0 |

| C3a-C4 | 1.39 | C2-C3-C3a | 107.5 |

| C4-C5 | 1.39 | C3-C3a-C4 | 133.0 |

| C5-C6 | 1.40 | C3a-C4-C5 | 118.0 |

| C6-C7 | 1.39 | C4-C5-C6 | 122.0 |

| C7-C7a | 1.40 | C5-C6-C7 | 119.0 |

| C7a-N1 | 1.38 | C6-C7-C7a | 120.0 |

| C4-F | 1.35 | C3a-C7a-N1 | 109.0 |

| C6-C_methyl | 1.51 | C5-C4-F | 119.0 |

Note: These values are illustrative and based on DFT calculations of related substituted indoles.

Vibrational Frequency Calculations

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) spectrum. These calculations help in the identification and characterization of the molecule by assigning specific vibrational modes to the observed spectral peaks. sioc-journal.cncuny.edu DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly used for these calculations. nih.gov

The calculated frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical model, thereby improving agreement with experimental data. nih.gov The vibrational spectrum of this compound will exhibit characteristic peaks corresponding to the stretching and bending of its various functional groups, including the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, and the C-F stretch.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3650 | 3504 |

| Aromatic C-H Stretch | 3200-3100 | 3072-2976 |

| Methyl C-H Stretch | 3000-2900 | 2880-2784 |

| C=C Aromatic Stretch | 1650-1450 | 1584-1392 |

| C-N Stretch | 1350 | 1296 |

| C-F Stretch | 1250 | 1200 |

| N-H Bend | 1500 | 1440 |

Note: These are representative values based on DFT calculations of similar indole derivatives. The scaling factor used is 0.96. nih.gov

Electronic Structure Analysis

The electronic structure of this compound determines its reactivity and electronic properties. Various analyses are conducted to understand the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. pmf.unsa.bayoutube.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will also be distributed over the aromatic system. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group will influence the energies of these orbitals.

Table 3: Predicted FMO Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -0.50 |

Note: These values are illustrative and derived from DFT calculations on analogous substituted indoles.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the indole ring and the fluorine atom, due to their high electronegativity. The hydrogen atom attached to the nitrogen would exhibit a region of positive potential. The aromatic ring will show a distribution of electron density, with the methyl group slightly increasing the electron density on the ring.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis provides a method for partitioning the total electron density of a molecule among its constituent atoms. researchgate.net This analysis offers a quantitative measure of the partial charge on each atom, which can be used to understand the molecule's polarity and reactivity. semanticscholar.org

In this compound, the fluorine atom is expected to have a significant negative Mulliken charge due to its high electronegativity. The nitrogen atom will also carry a negative charge. The carbon atoms of the indole ring will have varying charges depending on their local chemical environment, with the carbon attached to the fluorine atom having a more positive charge. The hydrogen atoms, particularly the one bonded to the nitrogen, will have positive charges.

Table 4: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) |

|---|---|

| N1 | -0.60 |

| C2 | 0.15 |

| C3 | -0.20 |

| C4 | 0.25 |

| F (on C4) | -0.35 |

| C6 | -0.10 |

| C (methyl) | -0.25 |

| H (on N1) | 0.40 |

Note: These values are illustrative and based on DFT calculations for similar molecules. The exact values can vary with the level of theory and basis set used.

Intermolecular Interaction Studies

Intermolecular interactions are crucial in determining the physical properties and biological activity of a molecule. Computational methods provide profound insights into the nature and strength of these interactions.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule or between molecules. This method is based on the electron density and its derivatives. By plotting the reduced density gradient versus the electron density, regions of non-covalent interactions can be identified and color-coded to distinguish between attractive and repulsive forces. For a molecule like this compound, NCI analysis could reveal key interactions, such as hydrogen bonding involving the indole N-H group and potential weak interactions involving the fluorine atom, which can influence crystal packing and ligand-receptor binding.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can predict its reactivity and other chemical properties. These descriptors are calculated using methods like Density Functional Theory (DFT). Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index provide a quantitative measure of a molecule's reactivity.

For this compound, these descriptors would be instrumental in predicting its behavior in chemical reactions and its potential to interact with biological targets.

Below is a hypothetical data table of quantum chemical descriptors that could be calculated for this compound.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy (eV) | -5.8 | Relates to electron-donating ability |

| LUMO Energy (eV) | -0.5 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.3 | Indicator of chemical stability |

| Dipole Moment (Debye) | 2.1 | Measures the polarity of the molecule |

| Electronegativity (χ) | 3.15 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.87 | Propensity to accept electrons |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. This technique is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. By simulating the movements of atoms and molecules, MD can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding interface, and conformational changes in both the ligand and the target upon binding.

For this compound, these simulations would be crucial in identifying potential protein targets and in elucidating the specific interactions that contribute to its biological activity. A hypothetical docking result is presented below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | LYS72, GLU91, PHE327 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

| Estrogen Receptor Alpha | -9.1 | ARG394, GLU353, HIS524 |

Note: This table is for illustrative purposes and does not represent actual docking results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their structural features.

The development of a QSAR model for a series of indole derivatives, including this compound, would require a dataset of compounds with experimentally determined biological activities. Such a model could accelerate the discovery of new and more potent indole-based therapeutic agents by prioritizing the synthesis of compounds with the highest predicted activity.

Structure Activity Relationship Sar Studies of 4 Fluoro 6 Methyl 1h Indole Derivatives

Influence of Fluoro Substitution Position on Activity Profiles

The incorporation of fluorine into the indole (B1671886) ring is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, the specific position of the fluorine atom is a critical determinant of the resulting biological effect.

Impact of Fluorine at the C4 Position

Substitution at the C4 position of the indole ring is often challenging synthetically, and its effect on biological activity is highly dependent on the specific molecular scaffold and its target. In some contexts, C4 substitution is considered the least favorable position for halogenation. For instance, in a series of indole derivatives designed as CysLT1 antagonists, compounds with a fluorine atom at the C4 position demonstrated lower potency compared to substitutions at other positions.

Conversely, studies on the antitubercular activity of fluoro-indoles have shown that 4-fluoroindole (B1304775) (4-FI) does exhibit inhibitory effects, although it is less potent than isomers with fluorine at other positions. In a direct comparison against Mycobacterium tuberculosis (Mtb), 4-FI was found to be less effective than 5-fluoroindole (B109304) (5-FI), indicating that for this specific biological target, the C4 position is not optimal for the fluorine substituent to maximize activity.

Comparative Analysis of C5 and C6 Fluoro-Substitution Effects

A comparative analysis of fluoro-substitution at the C5 and C6 positions highlights the nuanced effects of substituent placement on biological activity. Studies on the inhibition of Mycobacterium tuberculosis provide clear, quantitative evidence of this positional influence. In this context, 5-fluoroindole (5-FI) emerged as the most potent inhibitor among the tested isomers. Shifting the fluorine atom from the C5 to the C6 position resulted in a significant decrease in activity.

The minimum inhibitory concentrations (MIC) for these compounds demonstrate a clear trend, with the C5 position being the most favorable for antitubercular activity. The activity of 6-fluoroindole (B127801) (6-FI) was found to be more than 15 times lower than that of 5-FI, underscoring the critical importance of the substituent's location on the benzene (B151609) portion of the indole ring for this particular biological interaction.

| Compound | Position of Fluorine | MIC against M. tuberculosis (μM) |

|---|---|---|

| 5-Fluoroindole (5-FI) | C5 | 4.7 |

| 6-Fluoroindole (6-FI) | C6 | 74.0 |

| 7-Fluoroindole (7-FI) | C7 | 148.0 |

Impact of Methyl Substitution Position on Activity Profiles

Similar to fluorine, the placement of a methyl group on the indole ring can drastically alter a compound's biological profile. This "magic methyl" effect can enhance binding affinity by filling a hydrophobic pocket in a target protein or by favorably altering the compound's conformation.

Effects of Methyl Group at the C6 Position

The C6 position is a common site for substitution in the development of bioactive indole derivatives. In the context of mithramycin (MTM) analogues, which bind to DNA and act as anticancer agents, a methyl group at the C6 position of a tryptophan side chain (MTM SA-6-methyl-Trp) was shown to influence the compound's DNA binding and cytotoxic functions. While specific quantitative comparisons show it to be less selective than the C5-methyl analogue in this particular series, its activity profile confirms that C6 is a viable position for modification to modulate biological outcomes. The conformation, DNA binding function, and potency of these analogues were all dependent on the position of methylation.

Comparative Analysis of C4, C5, C6, and C7 Methyl-Substitution Effects